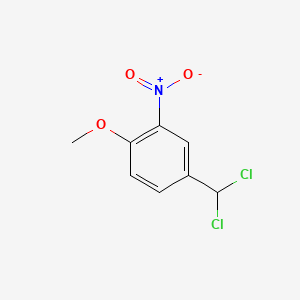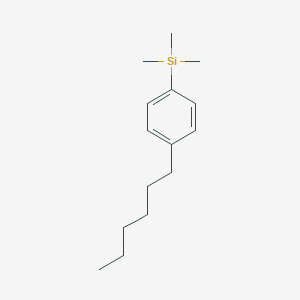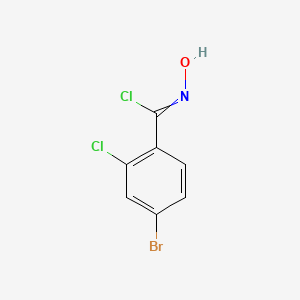
4-(Dichloromethyl)-1-methoxy-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dichloromethyl)-1-methoxy-2-nitrobenzene is an organic compound with a complex structure that includes a dichloromethyl group, a methoxy group, and a nitro group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the Reimer-Tiemann reaction, which uses chloroform and a strong base to form the dichloromethyl group on the aromatic ring . Another approach involves the use of dichloromethyl methyl ether in the presence of titanium tetrachloride (TiCl4) to achieve formylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Dichloromethyl)-1-methoxy-2-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The dichloromethyl group can be reduced to a methyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of methyl-substituted benzene derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Dichloromethyl)-1-methoxy-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Dichloromethyl)-1-methoxy-2-nitrobenzene involves its interaction with various molecular targets. The dichloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to biological effects .
Comparaison Avec Des Composés Similaires
Dichloromethane (DCM): A simple dichloromethyl compound used as a solvent.
4-Chloromethyl benzoic acid chloride: Another chloromethyl-substituted aromatic compound used in organic synthesis.
Uniqueness: 4-(Dichloromethyl)-1-methoxy-2-nitrobenzene is unique due to the presence of both a dichloromethyl group and a nitro group on the same aromatic ring
Propriétés
Formule moléculaire |
C8H7Cl2NO3 |
|---|---|
Poids moléculaire |
236.05 g/mol |
Nom IUPAC |
4-(dichloromethyl)-1-methoxy-2-nitrobenzene |
InChI |
InChI=1S/C8H7Cl2NO3/c1-14-7-3-2-5(8(9)10)4-6(7)11(12)13/h2-4,8H,1H3 |
Clé InChI |
RBMXDSHBDJBVRW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-Fluoro-2-(trifluoromethyl)phenyl]pentanoic Acid](/img/structure/B13683558.png)




![9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B13683585.png)


![[[(5-Bromo-6-chloro-4-pyrimidinyl)amino]sulfonyl](2-methoxyethyl)amine](/img/structure/B13683592.png)



![5-Azaspiro[2.4]heptan-6-ylmethoxy-tert-butyl-dimethylsilane](/img/structure/B13683625.png)
